molecular formula C11H10N4O3 B12170885 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

Katalognummer: B12170885
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: KWGOUZVYRDJCMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione typically involves the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling reactions. For example, a solution containing the aromatic amine, sodium nitrite, and hydrochloric acid can be used to generate the diazonium salt, which is then coupled with a pyrimidine derivative in the presence of a base such as sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of aromatic amines which can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes such as DNA replication and protein synthesis, contributing to its anti-cancer and anti-microbial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and an azo group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N4O3

Molekulargewicht

246.22 g/mol

IUPAC-Name

6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N4O3/c1-6-4-2-3-5-7(6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)

InChI-Schlüssel

KWGOUZVYRDJCMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.